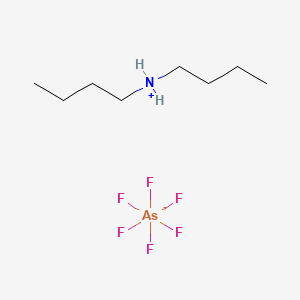
Dibutylamine, hexafluoroarsenate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylamine, hexafluoroarsenate(1-) is a chemical compound with the molecular formula C8H20AsF6N. It is a salt formed from dibutylamine and hexafluoroarsenate. Dibutylamine is a secondary amine with a fishy odor, commonly used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent . Hexafluoroarsenate is an anion known for its stability and use in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dibutylamine, hexafluoroarsenate(1-) typically involves the reaction of dibutylamine with hexafluoroarsenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The general reaction can be represented as:
C8H19N+HAsF6→C8H20AsF6N
Industrial Production Methods
Industrial production of dibutylamine, hexafluoroarsenate(1-) involves large-scale synthesis using high-purity reagents and controlled environments to ensure product consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylamine, hexafluoroarsenate(1-) undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hexafluoroarsenate anion can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with dibutylamine, hexafluoroarsenate(1-) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving dibutylamine, hexafluoroarsenate(1-) depend on the type of reaction. For example, oxidation may yield dibutylamine oxides, while substitution reactions can produce various substituted arsenates .
Applications De Recherche Scientifique
Dibutylamine, hexafluoroarsenate(1-) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving amine interactions and as a model compound for studying amine behavior.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and flotation agents.
Mécanisme D'action
The mechanism of action of dibutylamine, hexafluoroarsenate(1-) involves its interaction with molecular targets through its amine and hexafluoroarsenate groups. The amine group can form hydrogen bonds and interact with various biological molecules, while the hexafluoroarsenate anion can participate in ionic interactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylamine: A secondary amine used in similar applications but lacks the hexafluoroarsenate anion.
Hexafluoroarsenate Salts: Other salts containing the hexafluoroarsenate anion but with different cations.
Uniqueness
Dibutylamine, hexafluoroarsenate(1-) is unique due to the combination of dibutylamine and hexafluoroarsenate, which imparts specific chemical and physical properties not found in other similar compounds. This uniqueness makes it valuable in specialized applications where both amine and hexafluoroarsenate functionalities are required .
Propriétés
Numéro CAS |
7128-68-9 |
|---|---|
Formule moléculaire |
C8H20AsF6N |
Poids moléculaire |
319.16 g/mol |
Nom IUPAC |
dibutylazanium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C8H19N.AsF6/c1-3-5-7-9-8-6-4-2;2-1(3,4,5,6)7/h9H,3-8H2,1-2H3;/q;-1/p+1 |
Clé InChI |
LYVDDAUTCNISJP-UHFFFAOYSA-O |
SMILES canonique |
CCCC[NH2+]CCCC.F[As-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


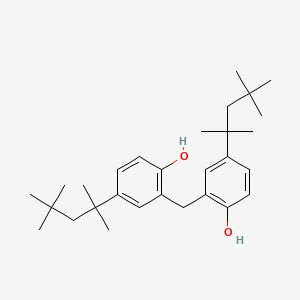

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
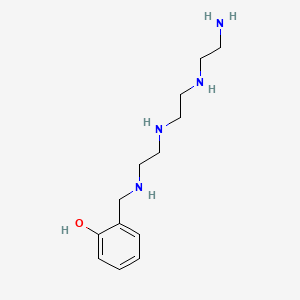
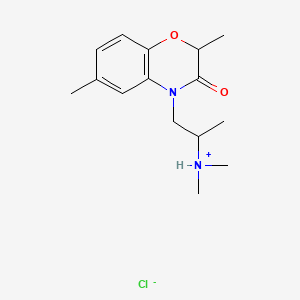



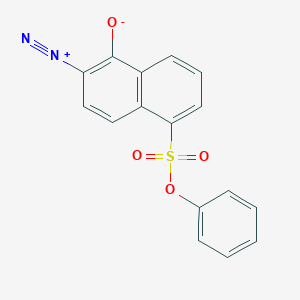
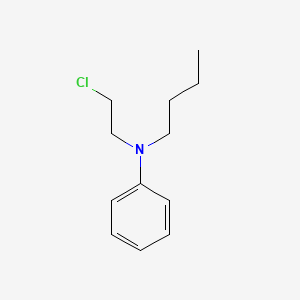


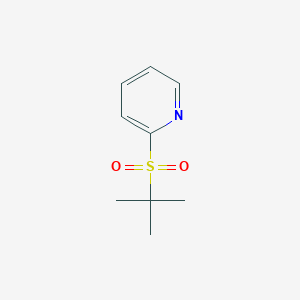
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
